3-Phenyl-N'-[(E)-(pyridin-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-Phenyl-N’-[(E)-(pyridin-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
The synthesis of 3-Phenyl-N’-[(E)-(pyridin-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
3-Phenyl-N’-[(E)-(pyridin-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents
Scientific Research Applications
3-Phenyl-N’-[(E)-(pyridin-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in metal complexation studies.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Phenyl-N’-[(E)-(pyridin-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar compounds to 3-Phenyl-N’-[(E)-(pyridin-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide include other Schiff base hydrazones and pyrazole derivatives. These compounds share similar structural motifs and chemical properties but may differ in their biological activities and applications. For example:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Known for its enzyme inhibitory properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Studied for its potential as an anticancer agent. The uniqueness of 3-Phenyl-N’-[(E)-(pyridin-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H13N5O |
---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
3-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H13N5O/c22-16(21-18-11-12-5-4-8-17-10-12)15-9-14(19-20-15)13-6-2-1-3-7-13/h1-11H,(H,19,20)(H,21,22)/b18-11+ |
InChI Key |
JVIIGIVUWYKULJ-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
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